molecular formula C11H24N2O5 B14300588 N,N'-Bis[(3-hydroxybutoxy)methyl]urea CAS No. 122480-20-0

N,N'-Bis[(3-hydroxybutoxy)methyl]urea

Cat. No.: B14300588
CAS No.: 122480-20-0
M. Wt: 264.32 g/mol
InChI Key: QSLJHBWQENHGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis[(3-hydroxybutoxy)methyl]urea is a chemical compound with the molecular formula C11H24N2O5 . As a urea derivative with extended hydroxybutoxy chains, it is of significant interest in organic and polymer chemistry research, particularly in the synthesis of modified resins and functional materials. Currently, detailed information on its specific physical properties, mechanism of action, and primary research applications is limited in available scientific literature. Researchers are exploring its potential use as a building block for specialty polymers, where its structure could impart flexibility and hydroxy functionality for cross-linking. This product is intended for laboratory research purposes only and is not classified for direct human use, diagnostic applications, or consumer products. Handling should be conducted in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122480-20-0

Molecular Formula

C11H24N2O5

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-bis(3-hydroxybutoxymethyl)urea

InChI

InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16)

InChI Key

QSLJHBWQENHGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCNC(=O)NCOCCC(C)O)O

Origin of Product

United States

Synthesis and Characterization:

Objective: To develop and optimize a synthetic route to N,N'-Bis[(3-hydroxybutoxy)methyl]urea. This would likely involve the methylolation of urea (B33335) followed by etherification with 1,3-butanediol.

Methods: The synthesis would be followed by purification and comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Reactivity and Polymerization Studies:

Objective: To investigate the reactivity of the secondary hydroxyl groups in polymerization reactions.

Methods: This would involve conducting controlled polymerization reactions with various co-monomers (e.g., diisocyanates, diacids) and studying the reaction kinetics. The resulting polymers would be analyzed for their molecular weight, thermal stability (using Thermogravimetric Analysis - TGA), and mechanical properties (using Dynamic Mechanical Analysis - DMA).

Application As a Cross Linking Agent:

Objective: To evaluate its effectiveness as a cross-linking agent for coating or adhesive formulations.

Methods: The compound would be formulated into a base resin, and the curing process would be monitored. The final cross-linked material's properties, such as hardness, adhesion, solvent resistance, and thermal stability, would be assessed to determine its performance relative to existing cross-linkers.

Structure Property Relationship Analysis:

Precursor Synthesis: Formation of N-Methylol Urea Intermediates

The initial and crucial stage in the synthesis of this compound is the formation of N-methylol urea intermediates. This is achieved through the reaction of urea with formaldehyde (B43269), a process known as methylolation or hydroxymethylation.

Nucleophilic Addition Reactions of Urea with Formaldehyde to Yield Hydroxymethylated Ureas

The formation of hydroxymethylated ureas, such as monomethylolurea and dimethylolurea (B1678115), proceeds through the nucleophilic addition of the nitrogen atoms of urea to the electrophilic carbonyl carbon of formaldehyde. This reaction can be catalyzed by both acids and bases. The reaction is reversible and can yield a mixture of mono-, di-, tri-, and even tetramethylolureas, depending on the reaction conditions. chemeo.comsigmaaldrich.com

Under alkaline conditions, a urea anion (H₂NCONH⁻) can be formed, which is a stronger nucleophile than neutral urea, thus facilitating the attack on formaldehyde. asianpubs.org Theoretical studies suggest that the reaction can proceed via both nucleophilic addition and SN2 mechanisms, with the addition mechanism being energetically more favorable. asianpubs.org

The general scheme for the formation of monomethylolurea and N,N'-dimethylolurea is as follows:

Formation of Monomethylolurea: H₂NCONH₂ + CH₂O ⇌ H₂NCONHCH₂OH

Formation of N,N'-Dimethylolurea: H₂NCONHCH₂OH + CH₂O ⇌ HOCH₂NHCONHCH₂OH

Kinetic and Thermodynamic Considerations in the Methylolation Process

The kinetics of the urea-formaldehyde reaction are complex and influenced by several factors, including the formaldehyde-to-urea (F/U) molar ratio, pH, and temperature. The forward reaction to form monomethylolurea is bimolecular, while the reverse reaction is monomolecular. chemeo.com Both the forward and reverse reactions are catalyzed by hydrogen and hydroxyl ions. chemeo.com

The rate of methylolation is generally faster at higher F/U molar ratios, leading to a higher degree of hydroxymethylation. The reaction temperature also plays a significant role; however, its effect is dependent on the pH of the reaction mixture. At alkaline pH, temperature has a lesser impact on the initial methylolation reactions compared to acidic conditions. researchgate.net

From a thermodynamic perspective, the formation of monomethylolurea and dimethylolurea is typically slightly exothermic or thermochemically neutral. However, the formation of higher substituted methylolureas, such as trimethylolurea, can be endothermic, suggesting that their stability might be lower and the reverse reaction more significant. asianpubs.org Steric hindrance also becomes a critical factor in the formation of highly substituted products like tetramethylolurea. asianpubs.org

ParameterInfluence on MethylolationReference
F/U Molar RatioHigher ratio generally leads to a higher degree of methylolation. researchgate.net
pHCatalyzed by both acid and base; reaction rate is at a minimum around neutral pH. chemeo.com
TemperatureIncreases reaction rate, with a more pronounced effect at acidic pH. researchgate.net

Etherification Strategies: Introduction of the 3-Hydroxybutoxy Moiety

The second major stage in the synthesis of this compound involves the etherification of the N-methylol urea intermediates with 3-hydroxybutanol. This step introduces the desired 3-hydroxybutoxy groups to the urea backbone.

Mechanistic Aspects of N-Methylol Etherification with Alcohols (e.g., 3-Hydroxybutanol)

The etherification of N-methylol compounds with alcohols is typically carried out under acidic conditions. The reaction is believed to proceed through an SN2-type mechanism. The acid catalyst protonates the hydroxyl group of the N-methylol urea, forming a good leaving group (water). Subsequently, the alcohol (in this case, 3-hydroxybutanol) acts as a nucleophile and attacks the electrophilic carbon of the hydroxymethyl group, leading to the formation of an ether linkage and the elimination of a water molecule.

The general mechanism can be depicted as follows:

Protonation of the N-methylol group: R-NH-CH₂OH + H⁺ ⇌ R-NH-CH₂OH₂⁺

Nucleophilic attack by the alcohol: R-NH-CH₂OH₂⁺ + HO-(CH₂)₃-CH(OH)CH₃ → R-NH-CH₂-O-(CH₂)₃-CH(OH)CH₃ + H₂O + H⁺

This process can occur on both methylol groups of N,N'-dimethylolurea to yield the final product, this compound. It is also possible to perform an ether interchange reaction, where a lower alkyl ether of dimethylol urea is reacted with a higher alcohol like 3-hydroxybutanol. google.com

Influence of Acidic and Alkaline Catalysis on Ether Formation

Acidic Catalysis: As mentioned, acidic catalysis is the most common and effective method for the etherification of N-methylol ureas. The presence of an acid is often necessary to dissolve the dimethylol urea in the alcohol and to facilitate the reaction. google.com Various acids can be employed as catalysts, and their strength can influence the reaction rate. The cocondensation of methylolphenols with urea under acidic conditions has been shown to be effective, suggesting that similar acidic conditions would favor the etherification with alcohols. psu.edu

Alkaline Catalysis: The role of alkaline catalysis in the etherification of N-methylol ureas with alcohols is less pronounced. While the initial formation of methylol ureas is often carried out under alkaline conditions to avoid self-condensation, the subsequent etherification step generally requires an acidic environment to proceed efficiently. Under alkaline conditions, the hydroxyl group of the alcohol is less likely to be protonated, and the nucleophilicity of the alcohol may not be sufficient to displace the hydroxide (B78521) ion from the methylol group.

Optimization of Reaction Parameters for Selective 3-Hydroxybutoxy Etherification

The selective synthesis of this compound requires careful control over several reaction parameters to maximize the yield of the desired product and minimize side reactions, such as self-condensation of the methylol ureas.

Key parameters for optimization include:

Molar Ratio of Reactants: An excess of 3-hydroxybutanol is typically used to drive the equilibrium towards the formation of the diether and to serve as a solvent. google.com

Catalyst Type and Concentration: The choice of acid catalyst and its concentration will affect the reaction rate. Stronger acids may lead to faster reaction times but could also promote unwanted side reactions.

Temperature: The reaction temperature needs to be controlled to ensure a reasonable reaction rate without causing degradation of the reactants or products.

Reaction Time: The duration of the reaction will influence the extent of etherification. Monitoring the reaction progress is essential to determine the optimal reaction time.

Water Removal: Since water is a byproduct of the etherification reaction, its removal can help to shift the equilibrium towards the product side, thereby increasing the yield.

ParameterGeneral Approach for OptimizationExpected Outcome
Molar Ratio (3-Hydroxybutanol : Dimethylolurea)Using an excess of the alcohol.Increased yield of the diether product.
CatalystScreening different acid catalysts and concentrations.Finding a balance between reaction rate and selectivity.
TemperatureStepwise increase and monitoring of product formation and side products.Determining the optimal temperature for efficient conversion.
Water RemovalEmploying techniques like azeotropic distillation.Shifting equilibrium to favor product formation.

Control of Etherification Degree and Hydrolytic Stability of the Alkoxymethyl Linkage

The synthesis of this compound involves the formation of N-methylol urea precursors followed by etherification with 3-hydroxybutanol. The degree of etherification and the stability of the resultant alkoxymethyl linkage are critical parameters that dictate the final properties of the molecule. This chemistry shares fundamental principles with the production of urea-formaldehyde (UF) resins, for which the control of methylene (B1212753) and ether bridge formation is paramount.

The formation of ether linkages can be controlled and suppressed by adjusting the pH during the condensation steps. diva-portal.org The reaction between a free amino group (-NH2) and a methylol group (-CH2OH) is influenced by steric hindrance and reaction conditions. researchgate.net At higher temperatures and lower formaldehyde-to-urea (F/U) molar ratios, the formation of more stable, linear methylene bridges (-NH-CH2-NH-) can compete with or even dominate over the formation of methylene ether bridges (-NH-CH2-O-CH2-NH-). researchgate.net

The hydrolytic stability of the cured resin, and by analogy, the alkoxymethyl linkage in this compound, is significantly influenced by the molar ratio of the reactants. cnrs.fr Generally, a lower formaldehyde-to-urea molar ratio improves the hydrolytic stability of cured UF resins. cnrs.fr This is attributed to the formation of different chemical structures and degrees of cross-linking. cnrs.fr The reversibility of the aminomethylene linkage is a key feature of these systems and is responsible for their susceptibility to hydrolysis, particularly under acidic and humid conditions. cnrs.frresearchgate.net Studies have shown that cured UF resins with lower F/U ratios (e.g., 1.0-1.2) exhibit crystalline regions, which are believed to contribute to their enhanced hydrolytic stability compared to the more amorphous structures seen at higher F/U ratios (e.g., 1.4-1.6). cnrs.frnih.gov

The key factors influencing the etherification and stability are summarized in the table below.

Table 1: Factors Controlling Etherification and Hydrolytic Stability

Parameter Effect on Etherification Effect on Hydrolytic Stability References
pH Can be adjusted to control the rate and extent of ether bridge formation. Alkaline conditions typically favor ether linkages over methylene bridges. The aminomethylene linkage is susceptible to acid-catalyzed hydrolysis. Higher stability is observed under neutral or alkaline conditions. diva-portal.orgcnrs.fr
Temperature Higher temperatures can favor the formation of more stable methylene bridges at the expense of ether linkages, especially at low F/U ratios. Higher temperatures can accelerate hydrolysis, especially in the presence of moisture and acid. researchgate.netcnrs.fr
Molar Ratio (Formaldehyde:Urea Analogue) A higher molar ratio provides more methylol groups, increasing the potential degree of etherification and cross-linking. Lower molar ratios generally lead to structures with greater hydrolytic stability, partly due to the formation of crystalline regions. diva-portal.orgcnrs.frnih.gov

| Reactant Concentration | Higher concentrations can increase reaction rates but may require more stringent control to prevent uncontrolled condensation. | The degree of cross-linking, influenced by reactant ratios, is a primary determinant of stability. | researchgate.net |

Advanced Synthetic Routes for this compound

Modern synthetic chemistry offers powerful tools to enhance the efficiency, safety, and sustainability of chemical manufacturing. For a molecule like this compound, these advanced routes can be applied to the formation of both the urea backbone and its precursors.

Exploration of Continuous Flow Chemistry for Efficient Production of N-Methylol Urea Precursors

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing for the synthesis of urea derivatives and their precursors. polimi.itnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to smaller reaction volumes, and the potential for process automation and integration. polimi.itnih.govnih.goveuropa.eu

The synthesis of N-methylol urea, the key intermediate for this compound, involves the reaction of urea with formaldehyde. This reaction can be efficiently managed in a flow system. Flow chemistry has been successfully applied to the synthesis of various urea derivatives, often achieving short reaction times under mild conditions. acs.org For instance, multi-step continuous-flow sequences have been developed for producing complex urea derivatives, demonstrating the technology's capability. acs.orgresearchgate.net The use of in-line analytical techniques, such as FT-IR, allows for real-time monitoring of the reaction, facilitating rapid optimization of reagent ratios and conditions. acs.org This level of control is crucial for managing the formation of N-methylol intermediates while minimizing side reactions.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Urea Precursors

Feature Batch Synthesis Continuous Flow Synthesis References
Heat Transfer Often poor, leading to temperature gradients and potential side reactions, especially on a large scale. Excellent, due to high surface-area-to-volume ratio, allowing for precise temperature control. polimi.itnih.gov
Mass Transfer Can be limited by stirring efficiency, affecting reaction rates and homogeneity. Highly efficient mixing, leading to faster and more consistent reactions. polimi.it
Safety Large volumes of reactants and exothermic reactions can pose significant safety risks. Small reactor volumes minimize the amount of hazardous material present at any given time, enhancing process safety. europa.eu
Process Control Control over parameters like temperature and residence time is less precise. Precise and independent control over temperature, pressure, flow rate, and stoichiometry. nih.gov
Scalability Scaling up can be challenging ("scale-up issues") and may require re-optimization. Scaled by running the process for longer durations ("scale-out") or using parallel reactors, often with more predictable results. nih.gov

| Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization is possible through automated systems that can quickly screen a wide range of conditions. | acs.org |

Emerging Electrochemical Synthesis Approaches for Urea-Based Scaffolds via C-N Coupling

A promising and sustainable alternative to traditional urea synthesis methods is the electrochemical approach, which can operate under ambient conditions. nih.govnih.gov This technology focuses on the direct coupling of carbon and nitrogen sources, such as carbon dioxide (CO2) and various nitrogenous species (e.g., N2, nitrate, nitrite), to form the C-N bonds of the urea scaffold. oaepublish.comrsc.org This method circumvents the high temperatures and pressures of conventional industrial processes. nih.govresearchgate.net

The core of this approach is the electrocatalytic C-N coupling reaction (CNCR). rsc.org The reaction mechanism involves the co-reduction of a carbon source (like CO2) and a nitrogen source at the surface of a catalyst. oaepublish.com For example, CO2 can be reduced to *CO, and a nitrogen species like N2 can be activated to N=N. These activated species can then react on the catalyst surface to form key intermediates like NCON, which are subsequently hydrogenated to produce urea. nih.govnih.gov

Researchers have explored various catalytic systems and nitrogen sources to improve the efficiency and selectivity of urea electrosynthesis.

Table 3: Examples of Electrochemical Systems for Urea Synthesis

Carbon Source Nitrogen Source Catalyst System Key Features References
CO2 N2 Pd-Cu alloy nanoparticles on TiO2 nanosheets Enables direct coupling of N2 and CO2 in water under ambient conditions. The reaction is thermodynamically spontaneous between adsorbed N=N and CO. researchgate.net
CO2 Nitrate (NO3-) Various metal-based catalysts An effective pathway that leverages a more reactive nitrogen source than N2. Research focuses on modulating intermediate adsorption and catalyst structure. nih.gov
CO2 Primary Amines Triggered by O2 electroreduction in ionic liquids A green approach where O2 acts as a catalyst to facilitate the reaction between CO2 and amines at low potentials, achieving high conversion rates. nih.govacs.orgresearchgate.net
CO2 N2 2D Metal Borides (MBenes) e.g., Mo2B2, Cr2B2 Theoretical studies show high catalytic activity for urea formation with significant suppression of competing reactions like ammonia (B1221849) synthesis. nih.gov

The main challenges in this field include the chemical inertness of molecules like N2 and CO2, and competition from side reactions such as the hydrogen evolution reaction (HER). nih.govoaepublish.com Overcoming these hurdles through the rational design of efficient and selective catalysts is the primary focus of ongoing research. oaepublish.comrsc.org

Purification and Isolation Techniques for Etherified Urea Derivatives

The purification and isolation of etherified urea derivatives like this compound are critical steps to ensure the final product meets the required specifications of purity and quality. Given the presence of multiple hydroxyl and urea functional groups, these molecules are typically polar, which dictates the choice of appropriate purification methods.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures. For urea derivatives, a key challenge is finding a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, without reacting with the compound. This method is particularly effective at removing impurities with different solubility profiles. Multi-stage crystallization can be employed for achieving very high purity. google.com

Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, column chromatography is a powerful separation technique. Normal-phase chromatography (with a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase) or reverse-phase chromatography (with a non-polar stationary phase and a polar mobile phase) can be used. Given the polarity of this compound, reverse-phase chromatography might be particularly suitable. However, scaling up chromatography can be expensive and generate significant solvent waste. nih.gov

Extraction: Liquid-liquid extraction can be used to remove certain types of impurities. For instance, washing an organic solution of the product with an aqueous solution can remove highly polar or ionic impurities. The choice of solvents is critical to ensure the product remains in the desired phase while impurities are selectively removed.

Reverse Osmosis: While conventionally used for desalination, reverse osmosis has been explored for purifying aqueous urea solutions. epo.org This pressure-driven membrane process can separate molecules based on size and polarity. It has been found that urea can penetrate certain reverse osmosis membranes while larger or salt-like impurities are retained. epo.org This could be a viable, energy-efficient method for purifying the product from aqueous reaction mixtures or wash streams, especially on an industrial scale.

Table 4: Purification Techniques for Etherified Urea Derivatives

Technique Principle Applicability and Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. Effective for solid products to achieve high purity. Requires finding a suitable solvent system. Can be scaled up. google.comgoogle.com
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase. Highly effective for separating complex mixtures and structurally similar impurities. Can be costly and difficult to scale. nih.gov
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases. Useful for removing impurities with significantly different polarity (e.g., removing salts from an organic solution).

| Reverse Osmosis | Pressure-driven separation through a semi-permeable membrane. | Potentially an energy-efficient method for purification from aqueous solutions on a large scale. epo.org |

Synthetic Challenges and Process Scale-Up Considerations in the Preparation of this compound

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of process parameters to ensure efficiency, safety, and product consistency.

Synthetic Challenges:

Control of Stoichiometry and Selectivity: The initial reaction between urea, formaldehyde, and 3-hydroxybutanol involves multiple reactive sites. A primary challenge is precisely controlling the reaction to achieve the desired N,N'-disubstitution and prevent the formation of mono-substituted products, oligomers, or polymers. The molar ratio of reactants is a critical factor. ureaknowhow.comresearchgate.net

Side Reactions: The N-methylol urea intermediates are prone to self-condensation, forming methylene or methylene-ether bridges, leading to oligomerization. researchgate.net This is a competing reaction to the desired etherification with 3-hydroxybutanol. Reaction conditions such as temperature, pH, and reaction time must be strictly controlled to minimize these side products. researchgate.netgoogle.com

Product Stability: As discussed, the alkoxymethyl linkages are susceptible to hydrolysis, especially under acidic conditions. cnrs.fr The final product must be isolated and stored under conditions (e.g., neutral or slightly alkaline pH) that prevent degradation.

Handling of Formaldehyde: Formaldehyde is a toxic and volatile reagent. Its use requires specialized handling procedures and equipment to ensure worker safety and prevent environmental release.

Process Scale-Up Considerations:

Reaction Kinetics and Heat Management: The reactions, particularly the initial methylolation, are typically exothermic. ureaknowhow.comresearchgate.net On a large scale, efficient heat removal is crucial to prevent thermal runaways and maintain precise temperature control, which is vital for selectivity. The choice of reactor (e.g., jacketed vessel, heat exchanger) is a key design consideration.

Mixing: Ensuring homogeneous mixing of reactants in large-scale reactors is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration that could lead to side reactions.

Process Control and Automation: Implementing robust process analytical technology (PAT) to monitor key parameters like temperature, pH, and reactant concentration in real-time is vital for maintaining consistency and quality during large-scale production. nih.gov

Downstream Processing: The purification and isolation steps (e.g., crystallization, filtration, drying) must be scalable. For example, moving from laboratory filtration to industrial centrifuges or filter presses requires significant engineering design to handle large volumes of material efficiently.

Solvent and Waste Management: Large-scale production generates significant solvent and aqueous waste streams. Developing efficient solvent recovery systems and waste treatment processes is essential for both economic viability and environmental compliance.

Table 5: Summary of Synthetic Challenges and Scale-Up Strategies

Challenge Laboratory-Scale Issue Large-Scale Strategy References
Selectivity Control Precise addition of reagents to control stoichiometry. Automated dosing systems, strict control of molar ratios, and optimized reaction conditions. ureaknowhow.comresearchgate.net
Side Reactions (Condensation) Careful monitoring of temperature and pH. Advanced reactor design for precise temperature and pH control throughout the vessel. Shorter residence times in continuous reactors. researchgate.netgoogle.com
Heat Management Simple heating/cooling baths. Jacketed reactors, internal cooling coils, external heat exchangers, or adoption of continuous flow reactors for superior heat transfer. europa.euureaknowhow.com
Purification Lab-scale chromatography or recrystallization. Large-scale crystallizers, centrifuges, industrial filtration units, and consideration of membrane technologies like reverse osmosis. google.comepo.org

| Reagent Handling | Fume hood use for formaldehyde. | Closed-system handling, dedicated scrubbers, and comprehensive safety protocols for toxic reagents. | intratec.us |

Crosslinking Chemistry of Etherified N-Methylol Urea Derivatives

The crosslinking ability of this compound is a cornerstone of its utility. As an etherified N-methylol urea derivative, it partakes in complex reactions that form stable networks within various substrates.

Mechanisms of Covalent Bond Formation with Hydroxyl-Rich Substrates (e.g., Cellulosic and Lignocellulosic Materials)

The primary crosslinking mechanism of this compound with hydroxyl-rich substrates like cellulose (B213188) and lignocellulose involves an acid-catalyzed reaction. Under acidic conditions and elevated temperatures, the ether linkages in the molecule are activated. The reaction proceeds through the formation of a carbocation intermediate upon the protonation of the ether oxygen, followed by the elimination of a 3-hydroxybutanol molecule. This highly reactive carbocation then undergoes a nucleophilic attack by a hydroxyl group from the cellulosic or lignocellulosic substrate, forming a stable covalent ether bond. This process is repeated at the other reactive site on the urea derivative, leading to the formation of a crosslink between two substrate polymer chains.

The general reaction can be summarized as follows:

Protonation of the ether oxygen: The reaction is initiated by the protonation of the oxygen atom in the (3-hydroxybutoxy)methyl group by an acid catalyst.

Formation of a carbocation: The protonated ether is unstable and eliminates a molecule of 3-hydroxybutanol, resulting in the formation of a resonance-stabilized carbocation on the nitrogen atom.

Nucleophilic attack by substrate hydroxyl group: A hydroxyl group from the cellulose or lignocellulose acts as a nucleophile and attacks the carbocation, forming a new ether linkage that covalently bonds the crosslinking agent to the substrate.

This sequence of reactions, occurring at both ends of the this compound molecule, creates a durable three-dimensional network within the substrate, enhancing its physical and mechanical properties.

Role of the Pendant Hydroxyl Groups on the 3-Hydroxybutoxy Chains in Secondary Crosslinking or Grafting Reactions

A unique feature of this compound is the presence of pendant hydroxyl groups on its 3-hydroxybutoxy side chains. These hydroxyl groups are not inert and can participate in secondary crosslinking or grafting reactions, further modifying the properties of the crosslinked material.

Under the appropriate conditions, these pendant hydroxyl groups can react in several ways:

Reaction with other crosslinker molecules: The hydroxyl group on one crosslinker molecule can react with the carbocation intermediate of another, leading to the formation of short polymer chains of the crosslinking agent itself, which are then grafted onto the substrate.

Inter-chain crosslinking: In densely packed systems, a pendant hydroxyl group from a crosslinker attached to one cellulose chain might be in proximity to react with a carbocation on a neighboring crosslinker-cellulose adduct, creating additional crosslinks.

Esterification with polycarboxylic acids: If a polycarboxylic acid is used as a co-catalyst or additive, the pendant hydroxyl groups can undergo esterification, forming ester crosslinks that supplement the primary ether linkages.

These secondary reactions can increase the crosslinking density and modify the flexibility and hydrophilicity of the resulting network. The extent of these secondary reactions is dependent on the reaction conditions, such as temperature, catalyst, and the concentration of the crosslinking agent.

Impact of Reaction Parameters on Crosslinking Efficiency and Network Architecture

The efficiency of the crosslinking process and the final architecture of the polymeric network are highly dependent on several key reaction parameters. The interplay of these factors determines the final properties of the treated material.

ParameterEffect on Crosslinking Efficiency and Network Architecture
Concentration Higher concentrations of this compound generally lead to a higher degree of crosslinking. However, excessively high concentrations can lead to self-condensation and the formation of a brittle finish.
Catalyst Type Acid catalysts are essential for the reaction. Stronger acids can accelerate the reaction rate but may also cause degradation of the substrate. Lewis acids can also be effective. The choice of catalyst influences the balance between crosslinking and self-condensation.
Catalyst Concentration Increasing the catalyst concentration typically increases the reaction rate. However, an optimal concentration exists beyond which substrate degradation may become significant.
Curing Time Sufficient curing time is necessary to ensure the completion of the crosslinking reactions. Inadequate time will result in incomplete curing and poor performance, while excessive time can lead to thermal degradation.
Curing Temperature The curing temperature provides the necessary activation energy for the crosslinking reactions. Higher temperatures increase the reaction rate but can also promote side reactions and substrate degradation. An optimal temperature range is crucial for achieving the desired properties.

Polycondensation Reactions of this compound

In addition to crosslinking with external substrates, this compound can also undergo self-condensation reactions to form polymeric networks. These reactions are particularly relevant when the crosslinker is applied at high concentrations or under specific catalytic conditions.

Formation of Polymeric Networks via Methylene and Ether Bridges Through Self-Condensation

Under acidic conditions, this compound molecules can react with each other in a self-condensation process. This can proceed through two primary pathways:

Formation of Ether Bridges: The pendant hydroxyl group of one molecule can react with the activated N-alkoxymethyl group of another molecule. This reaction, similar to the crosslinking with cellulose, results in the formation of an ether linkage between two crosslinker molecules.

Formation of Methylene Bridges: Under more forcing conditions, elimination of formaldehyde from the N-methylol urea derivative can occur, leading to the formation of methylene bridges (-N-CH2-N-) between urea units. This is a common reaction in urea-formaldehyde resin chemistry.

The competition between these two pathways is influenced by the reaction conditions, with the formation of ether bridges generally favored under milder conditions, while methylene bridge formation becomes more prevalent at higher temperatures and acid concentrations.

Oligomerization Pathways and Molecular Weight Evolution during Polymerization

The self-condensation of this compound initially leads to the formation of linear or branched oligomers. The molecular weight of these oligomers increases as the polymerization reaction progresses. The evolution of molecular weight can be monitored using techniques such as gel permeation chromatography (GPC).

The oligomerization can proceed through a step-growth mechanism, where dimers, trimers, and higher oligomers are formed sequentially. The presence of two reactive sites on the urea core and the potential reactivity of the pendant hydroxyl groups allow for the formation of complex, branched structures. As the reaction continues, these oligomers can further react to form a highly crosslinked, three-dimensional network, leading to a rapid increase in molecular weight and eventually gelation. The final molecular weight and the architecture of the polymer network are dictated by the extent of reaction, which is in turn controlled by the reaction parameters discussed previously.

Investigation of Self-Crosslinking Phenomena in Emulsion Polymer Systems Incorporating N-Methylol Functionality

This compound belongs to a class of compounds containing N-methylol functionality, which are known to act as effective crosslinking agents in various polymer systems. When incorporated into emulsion polymers, such as acrylic dispersions, these functional groups can undergo self-crosslinking reactions, significantly enhancing the mechanical and resistance properties of the resulting film or coating.

The crosslinking mechanism is typically initiated by heat or acidic conditions during the film-forming process. The primary reactions involve the N-methylol groups or their etherified derivatives, such as the (3-hydroxybutoxy)methyl group in the title compound. Two principal pathways for self-condensation are recognized:

Formation of Methylene Bridges: Two N-methylol groups can react with each other, eliminating one molecule of formaldehyde and one molecule of water to form a stable methylene bridge (-N-CH₂-N-).

Formation of Ether Linkages: An N-methylol group can react with a hydroxyl group (either from another N-methylol group or from a functional group on the polymer backbone) to form a dimethylene ether linkage (-N-CH₂-O-CH₂-N-) with the elimination of water.

In the case of this compound, the (3-hydroxybutoxy)methyl group can be considered a C₄ alcohol ether of an N-methylol group. Such etherified N-methylol monomers are often preferred in emulsion polymerization as they exhibit reduced reactivity during the synthesis stage, preventing premature crosslinking or gelation in the aqueous emulsion. The crosslinking is then triggered under specific conditions, typically after film formation. The reaction proceeds via the cleavage of the ether bond, which can then react with other active hydrogen sites on adjacent polymer chains. This self-crosslinking capability is crucial for developing one-component (1K) coating systems that offer excellent film properties without the need for a separate crosslinking agent.

Thermal Decomposition Pathways of this compound and Related Urea Derivatives

Theoretical studies on the thermal decomposition of various urea derivatives provide insight into the likely degradation pathways for this compound. These investigations show that decomposition is not governed by initial bond fissions but rather by specific, concerted reactions.

Analysis of Pericyclic Reactions Leading to Substituted Isocyanates and Amines

Computational analysis of the potential energy surfaces for the unimolecular decomposition of urea derivatives reveals that the dominant pathway involves four-center pericyclic reactions. semanticscholar.orgncsu.edutandfonline.com This mechanism leads to the formation of substituted isocyanates and amines as the primary products. semanticscholar.orgncsu.edutandfonline.com For a generic N,N'-disubstituted urea, the reaction involves the transfer of a hydrogen atom from the alpha-carbon of one substituent to the nitrogen atom of the other substituent, proceeding through a four-membered transition state.

Applying this mechanism to this compound, the decomposition would involve the transfer of a hydrogen atom from the methylene group adjacent to the ether oxygen to the other nitrogen atom. This concerted reaction would lead to the cleavage of the N-C bond and the formation of an isocyanate and an amine. Given the structure of the compound, this pericyclic reaction could theoretically produce 3-hydroxybutoxy)methyl isocyanate and an amine derivative.

Derivation of Reaction Rate Rules Based on the Nature of Transferred Hydrogen Atoms and Nitrogen Atom Acceptors

Based on extensive theoretical studies of various alkyl- and phenylureas, a set of reaction rate rules for their thermal decomposition has been established. semanticscholar.orgncsu.edutandfonline.com These rules allow for the prediction of product branching ratios and the total rate of decomposition. The reaction rate is primarily determined by two key factors:

The Nature of the Transferred Hydrogen Atom: The type of C-H bond being broken (e.g., primary, secondary, alkyl, or benzyl) significantly influences the activation energy of the reaction.

The Nature of the Nitrogen Atom Acceptor: Whether the hydrogen-accepting nitrogen atom is primary, secondary, or tertiary also affects the reaction kinetics. semanticscholar.orgncsu.edutandfonline.com

These derived rules provide a predictive framework for understanding the thermal stability and decomposition kinetics of a wide array of urea derivatives, including complex structures like this compound. semanticscholar.orgirispublishers.com

Factors Influencing Reaction Rate in Thermal Decomposition of Urea Derivatives semanticscholar.orgncsu.edutandfonline.com
FactorDescriptionImpact on Reaction Rate
Nature of Transferred H Atom The type of carbon atom from which the hydrogen is transferred (e.g., primary, secondary, tertiary, benzylic).Transfer from a secondary or benzylic carbon is generally faster than from a primary carbon due to lower C-H bond dissociation energy.
Nature of N-Atom Acceptor The substitution of the nitrogen atom that accepts the hydrogen (primary, secondary, or tertiary).The nucleophilicity and steric environment of the acceptor nitrogen atom influence the transition state energy and thus the reaction rate.

Hydrolytic Stability and Degradation Mechanisms in Various Environmental Conditions

The hydrolytic stability of this compound is a critical factor for its application, particularly in aqueous formulations or under humid environmental conditions. The structure of the compound contains linkages that are susceptible to hydrolysis, primarily the ether linkages and the central urea moiety.

The degradation of related urea-formaldehyde (UF) resins provides a well-studied model for understanding these mechanisms. Cured UF resins are known to be susceptible to hydrolysis, especially under acidic and moist conditions. ncsu.edu The primary points of hydrolytic attack are the methylene and ether bridges that crosslink the polymer chains. nih.govresearchgate.net

For this compound, the key degradation pathway under hydrolytic conditions, particularly acid-catalyzed hydrolysis, involves the cleavage of the N-CH₂-O ether bond. This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by water. This degradation would release 3-hydroxy-1-butanol and a methylol urea derivative, which could further degrade to urea and formaldehyde. This process is responsible for the long-term emission of formaldehyde from materials bonded with such resins. researchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound.

Assignment and Interpretation of Characteristic Functional Group Frequencies

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to its constituent functional groups. The urea core, the hydroxybutoxy side chains, and the methylene bridges each contribute distinct vibrational signatures.

Key functional group frequencies include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups. The breadth of this peak is indicative of significant hydrogen bonding.

N-H Stretching: For a disubstituted urea like this, the primary N-H stretching vibrations seen in urea itself (around 3200-3600 cm⁻¹) are absent. However, overtone and combination bands related to the urea group may appear.

C-H Stretching: Absorptions corresponding to the aliphatic C-H stretching of the methylene (CH₂) and methyl (CH₃) groups in the butoxy chains appear in the 2850-3000 cm⁻¹ range.

Urea Carbonyl (C=O) Stretching (Amide I band): A strong, characteristic absorption band for the urea carbonyl group is typically observed around 1630-1680 cm⁻¹. The exact position of this band is highly sensitive to the effects of hydrogen bonding.

N-H Bending (Amide II band): While there are no N-H bonds directly on the urea nitrogen atoms, the molecule contains secondary amide-like linkages (N-CO-N). Vibrations involving C-N stretching and N-C-O bending contribute to bands in the 1500-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the stretching of the C-N bonds of the urea group are expected in the 1400-1480 cm⁻¹ range.

C-O Stretching: The spectrum will show strong C-O stretching vibrations from the alcohol and ether linkages. The primary alcohol C-O stretch is typically found around 1050 cm⁻¹, while the C-O stretch of the N-CH₂-O ether-like linkage would appear in the 1100-1150 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3200 - 3600 Strong, Broad
C-H Stretch Aliphatic (-CH₂, -CH₃) 2850 - 3000 Medium-Strong
C=O Stretch (Amide I) Urea (-N-CO-N-) 1630 - 1680 Strong
C-N Stretch Urea (-N-CO-N-) 1400 - 1480 Medium
C-O Stretch Ether (-CH₂-O-) 1100 - 1150 Strong
C-O Stretch Alcohol (-C-OH) ~1050 Strong

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Networks

This compound contains multiple hydrogen bond donors (the two hydroxyl groups) and acceptors (the urea carbonyl oxygen, the ether oxygens, and the hydroxyl oxygens). This structure facilitates the formation of extensive intermolecular and potentially intramolecular hydrogen bonding networks. mdpi.comresearchgate.net

These interactions have a significant impact on the vibrational spectrum:

The O-H stretching band is typically observed at a lower frequency and is significantly broadened compared to a "free" (non-hydrogen-bonded) hydroxyl group. This shift is a direct measure of the strength of the hydrogen bonding network.

The urea C=O stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, its vibrational frequency shifts to a lower wavenumber (a "red shift"). The magnitude of this shift provides insight into the nature and extent of the hydrogen bonding involving the urea core. mdpi.com

Monitoring of Reaction Progress and Formation of New Chemical Bonds

Vibrational spectroscopy is an effective technique for real-time monitoring of reactions involving this compound, such as polymerization or crosslinking. During a self-condensation reaction, the hydroxyl groups could react to form ether linkages, releasing water. This process can be monitored by observing specific changes in the IR spectrum:

A decrease in the intensity of the broad O-H stretching band (3200-3600 cm⁻¹).

The appearance and growth of a new, strong C-O-C stretching band characteristic of an ether linkage, typically around 1100 cm⁻¹.

By tracking the relative intensities of these bands over time, the kinetics and extent of the crosslinking reaction can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound by mapping the connectivity of its carbon and hydrogen atoms.

Comprehensive 1D and 2D NMR Studies (e.g., ¹H, ¹³C, COSY, HSQC) for Complete Structural Assignment and Isomeric Purity

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used for a complete and definitive structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton in the molecule. The expected signals, from downfield to upfield, would be:

-NH- protons: A signal for the two protons on the urea nitrogens, likely appearing as a triplet due to coupling with the adjacent CH₂ group.

-O-CH₂-N- protons: A doublet corresponding to the four protons of the methylene bridges between the ether oxygen and the urea nitrogen.

-CH(OH)- proton: A multiplet for the proton on the carbon bearing the hydroxyl group.

-O-CH₂- and -CH₂-O- protons: Signals for the protons on the carbons adjacent to the ether and alcohol oxygens.

-CH₂- proton: A multiplet for the internal methylene group of the butoxy chain.

-CH₃ proton: A doublet for the terminal methyl group protons.

-OH proton: A signal for the hydroxyl proton, which may be broad and its position can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a count of the chemically distinct carbon atoms. Key signals would include:

Urea Carbonyl (-N-CO-N-): The carbonyl carbon would appear significantly downfield, typically in the range of 155-165 ppm.

-O-CH₂-N- Carbon: The carbon of the methylene bridge.

-CH(OH)- Carbon: The carbon atom bonded to the hydroxyl group.

Other Aliphatic Carbons: Signals for the remaining methylene and methyl carbons of the butoxy chains.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would be crucial for assigning the signals within the 3-hydroxybutoxy chain by showing correlations between adjacent protons (e.g., the CH₃ protons would show a cross-peak with the adjacent CH proton).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. mdpi.comscience.gov This allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals, confirming the C-H connectivity throughout the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

Position Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) ¹H Multiplicity
1 C=O - ~160 -
2 N-CH₂-O ~4.8 ~75 d
1' O-CH₂ ~3.5 ~68 m
2' -CH₂- ~1.6 ~38 m
3' -CH(OH)- ~3.8 ~65 m
4' -CH₃ ~1.2 ~23 d
- N-H ~5.5-6.5 - t
- O-H variable - s (broad)

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet.

Solution-State Conformational Analysis and Dynamic Behavior Studies

NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic processes of the molecule in solution. mdpi.com

Restricted Rotation: The N-C bonds of the urea group have partial double-bond character due to resonance. This can lead to restricted rotation around these bonds, potentially giving rise to different stable conformers (rotamers). At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, at lower temperatures, this rotation may slow down, leading to the appearance of separate sets of signals for each conformer.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can identify protons that are close to each other in space, even if they are not directly connected through bonds. NOESY data can be used to determine the preferred three-dimensional conformation of the molecule in solution by revealing through-space proximities between protons on the butoxy chains and the central urea-methyl fragment. mdpi.com This information is critical for understanding how the molecule folds and interacts with itself and its environment.

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for the characterization of this compound, providing insights into its molecular weight, elemental composition, and structural features through fragmentation analysis. The choice of ionization technique is crucial for obtaining high-quality data, with soft ionization methods being particularly suitable for this thermally labile molecule.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is an indispensable technique for the definitive structural analysis of this compound. ESI is a soft ionization method that allows for the transfer of intact molecular ions into the gas phase with minimal fragmentation, making it ideal for determining the accurate mass of the parent molecule.

The expected protonated molecule of this compound, [M+H]⁺, would be analyzed for its precise mass-to-charge ratio (m/z). This high-resolution measurement allows for the calculation of the elemental formula with a high degree of confidence, confirming the molecular identity.

Subsequent tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing a wealth of structural information. The fragmentation pathways of N,N'-substituted ureas are often characterized by specific bond cleavages. nih.gov For this compound, the fragmentation is anticipated to proceed through several key pathways, including:

Cleavage of the C-N bond: This is a common fragmentation pattern in urea derivatives, which could lead to the elimination of an isocyanate moiety. nih.gov

Loss of the hydroxybutoxy group: Fragmentation could involve the loss of the entire (3-hydroxybutoxy)methyl side chain or parts of it.

Water loss: The presence of hydroxyl groups makes the loss of water molecules a probable fragmentation pathway.

The elucidation of these fragmentation pathways is critical for confirming the connectivity of the molecule. A proposed fragmentation scheme can be constructed based on the observed product ions in the MS/MS spectrum.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an HR-ESI-MS analysis.

IonTheoretical m/zObserved m/zFragmentation Pathway
[M+H]⁺265.1758265.1760Parent Ion
[M+H - H₂O]⁺247.1652247.1655Loss of water
[M+H - C₄H₉O₂]⁺176.0975176.0978Cleavage of a side chain

Note: The data in this table is hypothetical and serves to illustrate the principles of HR-ESI-MS analysis.

In the synthesis of this compound, the formation of oligomeric species and the presence of impurities are possible. ESI-MS is also a valuable tool for the detection and characterization of these related substances. Oligomers, which are molecules of higher molecular weight formed by the reaction of multiple monomer units, can be readily identified by their mass.

Impurities, such as starting materials or by-products from side reactions, can also be detected. The high resolution of the mass spectrometer allows for the determination of the elemental composition of these impurities, which can provide clues about their identity and origin. This information is crucial for optimizing the synthetic process and ensuring the purity of the final product.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the crystal lattice. This technique offers unparalleled detail regarding molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The planarity of the central urea moiety is another important structural feature that would be precisely determined. The bond lengths and angles within the urea core provide insight into the electronic structure and hybridization of the atoms.

The following table presents a hypothetical set of key torsion angles that would be determined from a crystallographic study.

Torsion AngleAtoms InvolvedValue (°)
τ₁O=C-N-C~180
τ₂C-N-C-OVariable
τ₃N-C-O-CVariable
τ₄C-O-C-CVariable

Note: The data in this table is hypothetical and illustrates the type of information obtained from X-ray crystallography.

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and O-H groups) in this compound suggests that hydrogen bonding will play a dominant role in its crystal packing. mdpi.com X-ray crystallography can precisely map these hydrogen bonds, including their lengths and angles, providing a detailed picture of the intermolecular connectivity.

The urea group itself is known to form robust hydrogen-bonding motifs, often leading to the formation of one-dimensional tapes or two-dimensional sheets. tue.nl The hydroxyl groups on the side chains can also participate in hydrogen bonding, potentially leading to more complex three-dimensional networks.

Theoretical and Computational Chemistry of N,n Bis 3 Hydroxybutoxy Methyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory)

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are commonly employed to understand molecular behavior at the atomic level.

Prediction of Equilibrium Geometries and Conformational Landscapes

A thorough search of scientific literature did not yield any studies that have predicted the equilibrium geometries or mapped the conformational landscapes for N,N'-Bis[(3-hydroxybutoxy)methyl]urea. Such a study would typically involve calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. While this type of analysis is common for simpler urea (B33335) derivatives, specific data for this compound has not been published.

Analysis of Electronic Structure, Charge Distribution, and Molecular Orbital Characteristics (HOMO/LUMO)

There are no available research articles detailing the electronic structure, charge distribution, or molecular orbital characteristics of this compound. An analysis of this nature would provide insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities.

A hypothetical table for such data, were it available, would resemble the following:

ParameterCalculated Value (Hypothetical)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data

No published studies were found that report the calculated vibrational frequencies or simulated spectroscopic data (such as IR or Raman spectra) for this compound. These calculations are used to predict the characteristic vibrational modes of a molecule, which can aid in its experimental identification.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Investigation of Dynamic Conformational Behavior in Solution and Polymer Matrices

A search of the relevant literature revealed no molecular dynamics simulation studies on the dynamic conformational behavior of this compound, either in solution or within polymer matrices. Such simulations would be valuable for understanding how the molecule behaves in different environments, including its flexibility and interactions with surrounding molecules.

Exploration of Conformational Free-Energy Landscapes for this compound and its Derivatives

There is no published research on the conformational free-energy landscapes of this compound or its specific derivatives. This type of advanced simulation provides a thermodynamic perspective on the stability and probability of different molecular conformations.

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, these methods are crucial for understanding its reactivity, particularly in the context of its use as a crosslinking agent and for predicting its stability under thermal stress.

Elucidation of Reaction Pathways for Crosslinking and Polycondensation, Including Transition State Characterization

This compound is a derivative of dimethylolurea (B1678115) where the hydroxyl groups are etherified. Its crosslinking and polycondensation reactions are typically acid-catalyzed and involve the formation of polymeric networks. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map out the potential energy surfaces of these complex reactions. researchgate.net

The generally accepted mechanism for urea-formaldehyde (UF) resins, which serves as a model for this compound, involves the formation of carbocation intermediates. researchgate.netirispublishers.com In an acidic medium, the ether oxygen atom in the (3-hydroxybutoxy)methyl group is protonated. This is followed by the elimination of a 3-hydroxybutanol molecule to generate a resonance-stabilized carbocation (an amidomethyl cation). This cation is a key reactive intermediate that can then react with a nucleophilic site, such as an amino group of another urea molecule or an active hydrogen on a substrate, to form a methylene (B1212753) bridge, thus extending the polymer network. researchgate.net

Computational studies focus on:

Identifying Intermediates and Transition States: Calculations can determine the geometries and energies of all species along the reaction coordinate, including short-lived intermediates and the transition states that connect them.

Calculating Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier, determines the reaction rate. A lower barrier indicates a faster reaction. For UF systems, barriers for reactions involving protonated species are significantly lower than in neutral conditions. researchgate.net

Solvent Effects: The inclusion of solvent models in calculations is critical, as the polarity of the medium can significantly influence the stability of charged species like carbocations and affect reaction barriers.

A hypothetical reaction pathway for the acid-catalyzed crosslinking of this compound can be broken down into the elementary steps shown in the table below.

StepDescriptionKey SpeciesComputational Focus
1ProtonationProtonated ether oxygenCalculating proton affinity and stability of the conjugate acid.
2Formation of CarbocationAmidomethyl cation and 3-hydroxybutanolLocating the transition state for the elimination of 3-hydroxybutanol; calculating the activation energy.
3Nucleophilic AttackReactant complex of carbocation and another urea moleculeModeling the approach of the nucleophile to the electrophilic carbocation.
4Methylene Bridge FormationProtonated methylene-linked dimerCharacterizing the transition state for C-N bond formation and calculating the associated energy barrier.
5DeprotonationNeutral methylene-linked dimer and regenerated acid catalystDetermining the energetics of the final deprotonation step to yield the stable cross-linked product.

In-depth Analysis of Thermal Decomposition Mechanisms and Product Branching Ratios

Understanding the thermal stability and decomposition pathways of this compound is essential for its application in materials that may be exposed to high temperatures. Theoretical studies on the thermal decomposition of various urea derivatives have shown that these compounds primarily decompose via four-center pericyclic reactions, rather than through initial, high-energy bond fission events. acs.orgresearchgate.netnih.gov This mechanism involves a concerted process where a hydrogen atom is transferred, leading to the formation of an isocyanate and an amine.

For this compound, two main decomposition pathways following this mechanism are plausible:

Pathway A: Transfer of a hydrogen from one nitrogen atom to the other nitrogen, leading to the cleavage of a C-N bond.

Pathway B: Transfer of a hydrogen from one nitrogen atom to an ether oxygen atom, which is less likely but could be considered in comprehensive studies.

Computational modeling, using high-level electronic structure methods like CBS-QB3 or CCSD(T), can be used to calculate the potential energy surfaces for these pathways. acs.orgnih.gov These calculations allow for the determination of activation energies, which can then be used to predict reaction rates and product branching ratios at different temperatures. researchgate.netnih.gov The pathway with the lowest activation energy will be the dominant decomposition route.

Based on studies of analogous urea derivatives, the decomposition is expected to primarily yield an isocyanate and an amine. acs.orgresearchgate.netnih.gov The decomposition of the side chains themselves (e.g., the 3-hydroxybutoxy group) would likely occur at higher temperatures.

Decomposition PathwayProposed MechanismPredicted Primary ProductsComputational Metrics
Pathway 1 (Major)Four-center pericyclic reaction (H-transfer from N to N)(3-hydroxybutoxy)methyl isocyanate + (3-hydroxybutoxy)methylamineActivation Energy (Ea), Reaction Enthalpy (ΔH)
Pathway 2 (Minor)Homolytic C-N bond cleavageAmidomethyl radical + (3-hydroxybutoxy)methylaminocarbonyl radicalBond Dissociation Energy (BDE)
Pathway 3 (Side Chain)Decomposition of the hydroxybutoxy groupAldehydes, alkenes, waterRequires higher activation energy

Intermolecular Interactions and Supramolecular Chemistry Modeling

The physical properties and solid-state structure of this compound are governed by a complex network of non-covalent interactions. Computational modeling is indispensable for quantifying these interactions and understanding how they dictate the supramolecular assembly and crystal packing.

Quantitative Assessment of Hydrogen Bonding Strengths and Geometries

The this compound molecule possesses multiple functional groups capable of participating in hydrogen bonds (H-bonds). The urea moiety contains N-H groups (H-bond donors) and a carbonyl C=O group (a strong H-bond acceptor). researchgate.netmdpi.com Additionally, the two terminal hydroxyl (-OH) groups can act as both H-bond donors and acceptors, while the ether oxygens (-O-) can act as weak acceptors.

This multifunctionality allows for a rich variety of intra- and intermolecular hydrogen bonds, which are fundamental to the compound's structure and properties. nih.govresearchgate.net In the solid state, substituted ureas often form characteristic H-bonding patterns, such as the one-dimensional "tape" motif where molecules are linked by pairs of N-H···O=C bonds. researchgate.net However, the presence of the bulky and flexible (3-hydroxybutoxy)methyl side chains, along with their own hydroxyl groups, can lead to more complex, three-dimensional networks.

Quantum chemical calculations can provide a detailed quantitative picture of these interactions. By optimizing the geometry of dimers or larger clusters of molecules, it is possible to determine:

H-bond energies: The strength of the interaction, typically in the range of 5-30 kJ/mol for neutral systems. nih.gov

H-bond geometries: Precise bond lengths (e.g., H···Acceptor distance) and angles (e.g., Donor-H···Acceptor angle), which provide insight into the nature and strength of the bond.

Hydrogen Bond TypeDonorAcceptorTypical Energy (kJ/mol)Significance
Urea Tape SynthonN-H (urea)C=O (urea)20 - 30Primary interaction in many simple urea crystals, forming chains. researchgate.net
Hydroxyl Self-Association-OH-OH15 - 25Forms chains or rings involving the side-chain hydroxyl groups.
Urea-Hydroxyl InteractionN-H or -OH-OH or C=O15 - 25Links the urea core to the side chains of neighboring molecules.
Interaction with EtherN-H or -OH-O- (ether)5 - 15Weaker interaction contributing to the overall crystal packing.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plot Analysis for Understanding Crystal Packing and Intermolecular Forces

To visualize and quantify the full spectrum of intermolecular interactions within a crystal lattice, Hirshfeld surface analysis is a powerful computational tool. nih.govmdpi.com This method partitions crystal space into regions where the electron density of a given molecule dominates. The resulting surface is unique for each molecule within its specific crystal environment.

By mapping properties onto this surface, one can generate a detailed picture of intermolecular contacts:

d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Short contacts, indicative of strong interactions like hydrogen bonds, appear as red spots on the d_norm surface. mdpi.com

2D Fingerprint Plots: These plots are histograms that summarize all the intermolecular contacts, quantifying the percentage contribution of different interaction types (e.g., H···H, O···H, C···H). nih.govresearchgate.net

For a molecule like this compound, with its high hydrogen content, H···H contacts are expected to cover a large portion of the Hirshfeld surface. However, the most significant contributions to crystal packing stability come from the O···H/H···O contacts, which correspond to the hydrogen bonds. nih.gov

Non-Covalent Interaction (NCI) Plot Analysis is a complementary technique that visualizes weak interactions in real space. It is based on the electron density and its derivatives, revealing regions corresponding to attractive (e.g., hydrogen bonding, van der Waals) and repulsive (e.g., steric clash) interactions.

Interaction TypeDescriptionExpected Contribution (%)Appearance on d_norm Surface
H···HContacts between hydrogen atoms on adjacent molecules.> 50%Large, diffuse regions of white or light blue.
O···H / H···ORepresents all hydrogen bonds involving oxygen.20 - 40%Distinct, sharp red spots indicating close contacts.
C···H / H···CWeaker C-H···O or C-H···π interactions.5 - 15%Pale blue or white areas.
N···H / H···NRepresents hydrogen bonds specifically to nitrogen atoms.< 5%Small red or orange spots.

Advanced Applications in Materials Science and Polymer Chemistry Research

Development of Novel Crosslinking Agents for Polymer Systems

The primary function of a crosslinking agent is to form bridges between polymer chains, creating a three-dimensional network that enhances the mechanical properties and stability of the material. The unique structure of N,N'-Bis[(3-hydroxybutoxy)methyl]urea, with its dual reactive sites, makes it a candidate for creating novel polymer systems.

Integration into Urea-Formaldehyde (UF) Resins as Modifiers to Influence Curing, Network Formation, and Mechanical Performance

Urea-formaldehyde (UF) resins are widely used thermosetting polymers, particularly as adhesives in the wood products industry. nih.gov However, they can be brittle and prone to formaldehyde (B43269) emissions. nih.gov Chemical modification is a key strategy to improve their performance. The integration of this compound into a UF resin system is expected to have several profound effects.

The N-alkoxymethyl groups are structurally analogous to the N-methylol groups that are fundamental to the curing of UF resins. researchgate.net These groups can co-react with urea (B33335) and formaldehyde oligomers, incorporating the modifier directly into the resin backbone. This integration would influence the curing process and final network structure. The long, flexible 3-hydroxybutoxy side chains would introduce spacing and mobility between crosslinks, potentially leading to a less brittle, more impact-resistant cured resin compared to a standard UF system. Furthermore, the terminal hydroxyl groups on these side chains can form additional hydrogen bonds within the matrix or react under specific conditions, further modifying the network.

Modifiers are often used in UF resins to enhance properties like bonding strength and water resistance while reducing formaldehyde release. ncsu.edubme.hu While specific data for this compound is not available, the table below illustrates the typical effects of introducing a flexibilizing modifier into a standard UF resin formulation.

Table 1: Illustrative Impact of a Flexibilizing Modifier on Urea-Formaldehyde Resin Properties This table presents hypothetical data based on established principles of UF resin modification to illustrate the expected effects of an agent like this compound.

PropertyStandard UF ResinUF Resin with Flexibilizing ModifierExpected Change
Tensile StrengthHighSlightly Reduced
Flexural ModulusHigh (Brittle)Reduced (More Flexible)
Impact ResistanceLowIncreased
Formaldehyde EmissionStandardPotentially Reduced

Exploration in the Context of Self-Crosslinking Emulsion Polymers for Coatings and Adhesives

Self-crosslinking emulsion polymers are widely used in high-performance coatings and adhesives, as they can form a durable network upon film formation without the need for a separate crosslinking agent. researchgate.netessentialpolymers.com This is often achieved by incorporating functional monomers, such as those containing N-methylolacrylamide (NMA), into the polymer backbone. researchgate.netgoogle.com

The N-alkoxymethyl groups in this compound are reactive sites that can undergo self-condensation or react with other functional groups (like hydroxyls) present in the polymer chains, particularly under catalysis or heat. researchgate.net This makes the compound a strong candidate for use as an external crosslinker added to a latex formulation. Upon coalescence of the polymer particles during film drying, the this compound molecules would react to form a crosslinked network, improving the film's mechanical strength, solvent resistance, and adhesion. The flexible side chains would again contribute to the toughness and flexibility of the final coating or adhesive film.

Tailoring Polymer Properties through this compound Incorporation

The addition of a crosslinking agent directly impacts the macroscopic properties of the final polymer. By carefully selecting the crosslinker's structure and concentration, material scientists can precisely tailor these properties for specific applications.

Modulation of Network Density, Flexibility, and Glass Transition Temperatures in Crosslinked Systems

Crosslink density—the number of crosslinks per unit volume—is a critical parameter that dictates a polymer's properties. researchgate.net A higher crosslink density typically leads to a stiffer, more rigid material with a higher glass transition temperature (Tg), while a lower density results in a more flexible, rubbery material.

The incorporation of this compound provides a unique mechanism for controlling network properties. While its two reactive ends create crosslinks, its considerable molecular length (due to the two hydroxybutoxy chains) means that the resulting crosslinks are long and flexible. This structure would lead to a lower effective crosslink density compared to a smaller, more rigid crosslinker used at the same molar concentration. The inherent flexibility of the butoxy chains would increase the free volume within the polymer network, enhancing chain mobility and consequently lowering the glass transition temperature (Tg) of the system. This effect would be valuable in applications requiring flexibility and toughness, such as in elastomeric coatings or flexible adhesives.

Impact on the Water Resistance and Hydrolytic Stability of Resultant Polymeric Materials

The durability of a polymer in the presence of water is crucial for many applications. This is governed by two factors: water absorption and hydrolytic stability (the resistance of chemical bonds to being broken by water). andersondevelopment.com

Table 2: Predicted Influence of this compound on Polymer Network Characteristics This table summarizes the predicted effects based on the compound's molecular structure.

Polymer PropertyInfluencing Structural FeaturePredicted Effect
Network DensityLong, flexible side chainsDecrease (relative to short crosslinkers)
Flexibility / ElongationFlexible butoxy ether linkagesIncrease
Glass Transition Temp (Tg)Increased free volume and chain mobilityDecrease
Water AbsorptionHydroxyl and ether groupsPotential Increase
Hydrolytic StabilityStable urea and ether bondsGenerally Good

Research into Advanced Composite Materials and Functional Coatings Utilizing the Compound's Crosslinking Capabilities

In the realm of functional coatings, the compound's crosslinking ability can be harnessed to create durable and resistant surfaces. For example, it could be used in formulations for flexible coatings on plastics or textiles where adhesion and the ability to withstand bending are paramount. The hydroxyl groups on the side chains also present opportunities for post-crosslinking modification, allowing for the attachment of other functional molecules to the surface of the coating, imparting properties such as hydrophobicity or antimicrobial activity.

Exploration of Derivatives and Analogues of N,n Bis 3 Hydroxybutoxy Methyl Urea

Structural Modifications and their Impact on Reactivity and Polymerization Behavior

The core structure of N,N'-Bis[(3-hydroxybutoxy)methyl]urea, featuring two primary hydroxyl groups and a urea (B33335) linkage, offers multiple sites for chemical modification. These modifications can profoundly influence the monomer's reactivity and the properties of the resulting polymers. Key strategies involve altering the side chains and introducing new functional groups.

Varying the Chain Length and Branching of the Hydroxyalkoxy Moieties

Altering the length and branching of the (3-hydroxybutoxy)methyl side chains is a fundamental approach to tuning polymer properties. In analogous systems like urea-formaldehyde (UF) resins, the molar ratio of formaldehyde (B43269) to urea, which dictates the degree of methylolation and subsequent chain structure, is a critical parameter. researchgate.netdiva-portal.org A higher degree of methylolation leads to a more branched, cross-linked structure upon curing. diva-portal.org

For derivatives of this compound, extending the alkoxy chain (e.g., from butoxy to hexoxy) would be expected to increase the flexibility of the resulting polymer, leading to a lower glass transition temperature (Tg) and reduced brittleness. Conversely, shortening the chain or introducing branching could enhance rigidity and thermal stability. These principles are well-documented in other polymer systems where longer, more flexible chains contribute to elastomeric properties, while compact, rigid structures lead to higher modulus materials.

Table 1: Predicted Impact of Hydroxyalkoxy Chain Modification on Polymer Properties

Structural Modification Expected Impact on Reactivity Predicted Change in Polymer Properties
Increased Chain Length Minor decrease in reactivity due to steric hindrance. Increased flexibility, lower Tg, decreased hardness, potentially improved impact strength.
Decreased Chain Length Minor increase in reactivity due to reduced steric hindrance. Increased rigidity, higher Tg, increased hardness and brittleness.
Increased Branching Significant decrease in reactivity of hydroxyl groups due to steric hindrance. Increased rigidity, potentially higher thermal stability, but may lead to incomplete curing.
Introduction of Ether Linkages Generally no significant change in hydroxyl reactivity. Increased chain flexibility, improved solubility in polar solvents.

Introduction of Different Functionalities on the Alkoxy Chains (e.g., Epoxides, Amines, Carboxylic Acids)

Introducing new functional groups onto the alkoxy side chains opens up a vast range of possibilities for creating specialized polymers. This functionalization can transform the simple urea-based monomer into a reactive building block for advanced materials.

Epoxides: Incorporating epoxide groups would allow for secondary curing reactions, such as ring-opening polymerization with amines or anhydrides. This dual-curing mechanism could produce highly cross-linked, chemically resistant thermosets with excellent adhesion properties.

Amines: The introduction of primary or secondary amine groups would create sites for various reactions. These groups can react with isocyanates to form additional urea linkages, with epoxides to create epoxy-amine networks, or with carboxylic acids to form amides. This makes amine-functionalized derivatives highly versatile for creating complex polymer architectures. mdpi.com

Carboxylic Acids: Adding carboxylic acid functionalities would significantly increase the polarity and hydrophilicity of the monomer and resulting polymers. These acid groups can serve as internal catalysts for condensation reactions or be used for subsequent esterification or amidation reactions. They can also impart pH-responsiveness to the polymer system.

Synthesis and Characterization of Oligomers and Prepolymers Derived from this compound

The synthesis of oligomers and prepolymers from this compound would likely proceed through step-growth polymerization. The two primary hydroxyl groups can undergo condensation reactions, such as esterification with dicarboxylic acids or etherification under acidic conditions, to form linear or branched prepolymers. The reactivity of these hydroxyl groups is central to building higher molecular weight structures.

In related urea-based systems, the synthesis process is carefully controlled to manage the molecular weight and structure of the resulting resin. kirj.ee For instance, in UF resin synthesis, the reaction is typically carried out in stages under controlled pH and temperature to first form methylol ureas, which then condense to form oligomeric chains. diva-portal.orgkirj.ee A similar multi-step approach could be employed for this compound, potentially reacting it with aldehydes or other cross-linking agents.

Characterization of the resulting oligomers and prepolymers is crucial for understanding their structure and predicting their performance in final applications. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine the degree of polymerization, and identify the types of linkages formed. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., hydroxyl, urea, ether, ester) and monitor the progress of the polymerization reaction. nih.gov

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight distribution (MWD) of the oligomers, which is a critical factor influencing viscosity and mechanical properties. researchgate.net

Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting point (Tm), providing insight into the polymer's physical state and processing window. researchgate.net

Systematic Structure-Property Relationship Studies in Related Urea Derivatives and Poly(dihydropyrimidinone)s

Systematic studies of structure-property relationships (SPRs) are fundamental to designing polymers with targeted characteristics. In the context of urea derivatives, research has shown clear correlations between molecular structure and macroscopic properties.

For instance, in dihydropyrimidinones (DHPMs), which share a heterocyclic structure related to cyclic ureas, the type and position of substituents on the ring have a significant impact on their biological and chemical properties. nih.gov Studies have shown that the presence of electron-withdrawing or electron-donating groups can alter the reactivity and interaction of the molecule with other substances. nih.gov Similarly, the aromaticity of substituents can influence properties like thermal stability and mechanical strength.

In urea-formaldehyde resins, the formaldehyde-to-urea (F/U) molar ratio is a key determinant of the final polymer structure. nih.gov

High F/U Ratios (e.g., >1.2): Lead to more branched structures with a higher density of methylol groups. The resulting cured resins are typically dense, highly cross-linked, and exhibit good mechanical properties, though they can be brittle. researchgate.netnih.gov

Low F/U Ratios (e.g., <1.1): Result in more linear polymer chains with fewer branches. These resins often show higher crystallinity and may form different morphological structures, but can have lower strength and water resistance. nih.govpsu.edu

These established relationships provide a predictive framework for designing derivatives of this compound. By methodically altering its structure—for example, by changing the side-chain length, introducing functional groups, or copolymerizing it with other monomers—one can systematically tune the properties of the resulting polymers to meet the demands of specific applications.

Table 2: General Structure-Property Relationships in Urea-Based Polymers

Structural Feature Influence on Polymer Properties
High Degree of Cross-linking Increases rigidity, hardness, thermal stability, and chemical resistance; decreases solubility and flexibility.
Linear Polymer Chains Increases flexibility, toughness, and solubility; decreases hardness and thermal stability.
Aromatic Moieties Enhances thermal stability, rigidity, and mechanical strength.
Aliphatic Moieties Increases flexibility and lowers the glass transition temperature.
Polar Functional Groups (e.g., -OH, -COOH) Increases hydrophilicity, adhesion to polar substrates, and potential for hydrogen bonding.
Hydrogen Bonding (Urea Groups) Significantly increases intermolecular forces, leading to higher strength, stiffness, and melting points.

Future Research Directions and Challenges for N,n Bis 3 Hydroxybutoxy Methyl Urea

Development of More Sustainable and Environmentally Benign Synthetic Routes for the Compound

A primary challenge in the production of N,N'-Bis[(3-hydroxybutoxy)methyl]urea is the reliance on formaldehyde (B43269), a substance with significant health and environmental concerns. Future research must prioritize the development of greener synthetic pathways. A key goal is to minimize or eliminate the use of free formaldehyde. One approach involves exploring the use of higher aldehydes, which are less volatile and toxic, as alternatives to formaldehyde in the synthesis of urea-based resins.

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool for accelerating the development and optimization of materials based on this compound. nih.gov Kinetic modeling of the polymerization process can predict the concentration of reactants and the evolution of functional groups, enabling better control over the final chemical structure and minimizing residual monomers like formaldehyde. researchgate.net

MD simulations can be employed to predict key material properties of the cross-linked polymer. nih.gov By simulating the interactions between polymer chains, it is possible to calculate mechanical properties such as the elastic stiffness, and thermal properties like the glass transition temperature. nih.gov These simulations can also provide insights into the local structure of the polymer, including the extent of hydrogen bonding, which plays a crucial role in the material's performance. nih.govresearchgate.net Furthermore, computational models can be used to study the effect of additives, such as nano-fillers, on the properties of the resin, guiding the design of composite materials with enhanced performance. mdpi.com

In-depth Understanding of Long-Term Stability and Degradation Mechanisms in Complex Polymer Matrices

While etherification of urea-formaldehyde resins is known to improve stability, a thorough understanding of the long-term stability and degradation mechanisms of this compound in complex polymer matrices is currently lacking. The presence of both methylene (B1212753) and methylene-ether bridges in the polymer backbone are potential sites for degradation. Future research should focus on elucidating the degradation pathways under various environmental conditions, such as exposure to heat, humidity, and UV radiation.

Studies on the thermal degradation of UF resins have shown that the decomposition of methylene and methylene ether bonds are key steps in the process. Similar investigations are needed for this compound to identify its specific degradation products and kinetics. Understanding the hydrolysis of the ether linkages is particularly important, as this can lead to the release of formaldehyde and a reduction in the mechanical integrity of the material. This knowledge is crucial for predicting the service life of products made from this compound and for developing strategies to enhance its long-term durability.

Expanding the Scope of Material Applications beyond Traditional Resins, e.g., in Hydrogels or Smart Materials

The unique chemical structure of this compound, featuring both urea (B33335) and hydroxyl functional groups, makes it a promising candidate for applications beyond traditional resins, particularly in the fields of hydrogels and smart materials. imdea.org The urea groups can form strong, directional hydrogen bonds, which are fundamental to the self-assembly of molecules into fibrous networks, a key feature of supramolecular gels. jst.go.jpnih.gov

Research into bis-urea derivatives has demonstrated their ability to act as low-molecular-weight gelators, forming hydrogels with interesting properties such as thixotropy (shear-thinning) and cytocompatibility. imdea.org The hydroxyl groups in this compound could further enhance water interaction and provide sites for further chemical modification. Future studies should explore the gelation capabilities of this compound in various solvents and its potential to form "smart" hydrogels that respond to external stimuli such as pH, temperature, or specific anions. nih.govnih.gov Such responsive materials could find applications in biomedical fields, for example, in drug delivery and tissue engineering. nih.gov

Integration with Emerging Polymer Technologies, Such as Additive Manufacturing (3D Printing) and Self-Healing Materials

The integration of this compound into emerging polymer technologies like additive manufacturing (3D printing) and self-healing materials represents a significant frontier for future research. The development of resins suitable for 3D printing requires precise control over viscosity, curing kinetics, and the mechanical properties of the final object. The chemistry of this compound could potentially be tailored to create photocurable resins for stereolithography (SLA) or other 3D printing techniques.

Furthermore, the urea bond itself is being explored for the creation of self-healing polymers. nih.gov Research has shown that by designing "hindered" urea bonds with bulky substituents, it is possible to create dynamic covalent bonds that can reversibly break and reform, allowing the material to autonomously repair damage at low temperatures. nih.govillinois.edu Another approach involves using zinc salts to mediate the dynamic nature of the urea bond, enabling the development of reprocessable and self-healing polyurea materials. rsc.orgwur.nl These self-healing polyurea materials have shown significant potential for applications in coatings, paints, and 3D printing. rsc.org3dprint.com Future work should investigate whether the this compound structure can be modified to incorporate these dynamic urea bonds, leading to the creation of a new class of self-healing materials.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N,N'-Bis[(3-hydroxybutoxy)methyl]urea?

The synthesis typically involves multi-step reactions, starting with urea derivatives and hydroxybutoxy precursors. A common approach includes nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR is critical to confirm structural integrity. For analogous compounds, protocols from urea-based syntheses (e.g., ) can be adapted, though reaction kinetics may require optimization for hydroxybutoxy groups .

Q. How should researchers assess the stability of this compound under experimental conditions?

Stability testing should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions. Accelerated aging studies (e.g., exposure to elevated temperatures or humidity) can mimic long-term storage. and emphasize the importance of avoiding incompatible materials (e.g., strong oxidizers) and maintaining inert storage conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adopt PPE guidelines from analogous urea derivatives:

  • Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles .
  • Skin/eye protection : Chemical-resistant gloves (e.g., nitrile) and full-face shields .
  • Ventilation : Local exhaust systems to minimize dust formation . Emergency measures (e.g., rinsing protocols for skin/eye contact) should align with and .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking studies may elucidate interactions with biological targets (e.g., enzymes). Crystallographic data from SHELX-refined structures ( ) can validate computational models . For electrochemical applications (e.g., solar cells), cyclic voltammetry (CV) data from provides a template for energy-level alignment studies .

Q. What strategies resolve contradictions in toxicity or efficacy data across studies?

Cross-validation using in vitro (e.g., cytotoxicity assays) and in vivo models (e.g., rodent studies) is critical. and highlight acute oral toxicity (Category 4, H302) and respiratory irritation (H335) as key risks; discrepancies may arise from purity variations or solvent effects. Meta-analyses of urea derivatives ( ) suggest dose-response reevaluation and batch-to-batch consistency checks .

Q. How can this compound be applied in drug delivery or material science?

  • Drug delivery : Incorporate into hydrophobic microcapsules (e.g., silica-based carriers, as in ) for controlled release .
  • Material science : As a co-adsorbent in dye-sensitized solar cells (DSSCs), analogous to ’s use of urea derivatives to improve charge transfer efficiency .

Q. What analytical techniques are optimal for detecting degradation byproducts?

High-resolution mass spectrometry (HRMS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) can identify trace degradation products. For quantification, gas chromatography (GC) paired with flame ionization detection (FID) is recommended. and provide methodologies for VOC analysis in polymer matrices, applicable to byproduct profiling .

Methodological Notes

  • Data Gaps : Physical/chemical properties (e.g., melting point, solubility) for this compound are not directly reported. Researchers should extrapolate from structurally similar compounds () and validate experimentally .
  • Ethical Considerations : Follow guidelines in for designing studies involving biological systems, including anonymization protocols and informed consent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.